molecular formula C5H11N3O B13600549 3-Azido-2,2-dimethylpropan-1-ol

3-Azido-2,2-dimethylpropan-1-ol

Cat. No.: B13600549
M. Wt: 129.16 g/mol
InChI Key: PKNYBWJLOICIMN-UHFFFAOYSA-N
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Description

3-Azido-2,2-dimethylpropan-1-ol is an organic compound with the molecular formula C5H11N3O. It is characterized by the presence of an azido group (-N3) attached to a tertiary carbon atom, which is part of a 2,2-dimethylpropan-1-ol structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Azido-2,2-dimethylpropan-1-ol typically involves the nucleophilic substitution of a suitable precursor, such as 3-chloro-2,2-dimethylpropan-1-ol, with sodium azide (NaN3). The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Safety measures would also be crucial due to the potentially hazardous nature of azides.

Chemical Reactions Analysis

Types of Reactions

3-Azido-2,2-dimethylpropan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Sodium azide (NaN3) in DMF at elevated temperatures.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or catalytic hydrogenation with palladium on carbon (Pd/C).

    Cycloaddition: Copper(I) catalysts in the presence of alkynes for click chemistry reactions.

Major Products Formed

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Reduction: 3-Amino-2,2-dimethylpropan-1-ol.

    Cycloaddition: 1,2,3-Triazole derivatives.

Scientific Research Applications

3-Azido-2,2-dimethylpropan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Azido-2,2-dimethylpropan-1-ol largely depends on the specific chemical reactions it undergoes. For instance, in click chemistry, the azido group reacts with alkynes to form stable triazole rings. This reaction is catalyzed by copper(I) ions, which facilitate the cycloaddition process. The azido group can also be reduced to an amine, which can then participate in further chemical transformations .

Comparison with Similar Compounds

Similar Compounds

    3-Azido-1-propanol: Similar structure but lacks the 2,2-dimethyl substitution.

    2-Azido-2-methylpropan-1-ol: Similar but with only one methyl group.

    3-Azido-2,2-dimethylbutan-1-ol: Similar but with an additional carbon in the chain.

Uniqueness

3-Azido-2,2-dimethylpropan-1-ol is unique due to its tertiary carbon center, which provides steric hindrance and influences its reactivity. This makes it particularly useful in applications where controlled reactivity is desired, such as in the synthesis of complex molecules and materials .

Properties

Molecular Formula

C5H11N3O

Molecular Weight

129.16 g/mol

IUPAC Name

3-azido-2,2-dimethylpropan-1-ol

InChI

InChI=1S/C5H11N3O/c1-5(2,4-9)3-7-8-6/h9H,3-4H2,1-2H3

InChI Key

PKNYBWJLOICIMN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CN=[N+]=[N-])CO

Origin of Product

United States

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